tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate: is an organic compound with the molecular formula C14H22N2O3. It is a derivative of benzoic acid and contains both amino and methoxyethyl groups, making it a versatile compound in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate typically involves the reaction of tert-butyl 4-nitrobenzoate with 2-methoxyethylamine under controlled conditions. The nitro group is reduced to an amino group, and the resulting compound is then reacted with tert-butyl chloroformate to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and as a building block for the synthesis of enzyme inhibitors .
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of anti-cancer and anti-inflammatory agents .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxyethyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-aminobenzoate: Similar structure but lacks the methoxyethyl group, making it less versatile in certain reactions.
tert-Butyl 4-(aminomethyl)benzoate: Contains an aminomethyl group instead of the methoxyethyl group, leading to different reactivity and applications.
tert-Butyl 3-((2-methoxyethyl)amino)-1-piperidinecarboxylate: A piperidine derivative with similar functional groups but different core structure, used in different applications.
Uniqueness: tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate is unique due to the presence of both amino and methoxyethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C14H22N2O3 |
---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
tert-butyl 4-amino-3-(2-methoxyethylamino)benzoate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)10-5-6-11(15)12(9-10)16-7-8-18-4/h5-6,9,16H,7-8,15H2,1-4H3 |
InChI-Schlüssel |
AIGIETDJZDVTIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.